N-(2-bromo-4-methylphenyl)biphenyl-4-carboxamide
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Overview
Description
N-(2-BROMO-4-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo group at the 2-position and a methyl group at the 4-position on the phenyl ring, which is attached to a biphenyl structure with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Bromo and Methyl Groups: The bromo and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the corresponding carboxylic acid derivative with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of N-(2-BROMO-4-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The biphenyl structure can participate in further coupling reactions to form more complex polyaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Scientific Research Applications
N-(2-BROMO-4-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Hydroxy-N-(4-methylphenyl)benzamide
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
Uniqueness
N-(2-BROMO-4-METHYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both bromo and methyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C20H16BrNO |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H16BrNO/c1-14-7-12-19(18(21)13-14)22-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23) |
InChI Key |
ULSBFMZMWRZMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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